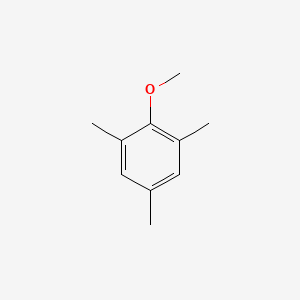

2,4,6-Trimethylanisole

Description

Contextualization within Aromatic Ethers Research Landscape

Aromatic ethers are a class of organic compounds that feature an ether linkage to at least one aromatic ring. Research in this area is vast, covering their synthesis, reactivity, and application in pharmaceuticals, agrochemicals, and polymers. 2,4,6-Trimethylanisole holds a specific niche within this landscape as a sterically hindered ether. The presence of methyl groups at both positions ortho to the methoxy (B1213986) group creates significant steric crowding.

This steric hindrance is a critical feature that influences the compound's reactivity and is a focal point of research. Traditional ether synthesis methods, like the Williamson ether synthesis or nucleophilic aromatic substitution (SNAr), can be challenging when dealing with sterically congested reactants. masterorganicchemistry.comacs.orgstanford.edu Therefore, developing methods for the synthesis of hindered ethers like 2,4,6-trimethylanisole is an active area of investigation, pushing the boundaries of synthetic methodology. acs.orgorganic-chemistry.org

Furthermore, the study of such compounds provides valuable insights into reaction mechanisms. The steric shield provided by the ortho-methyl groups can alter reaction pathways, favoring certain products or inhibiting reactions altogether. This makes 2,4,6-trimethylanisole and similar structures excellent models for studying the interplay of steric and electronic effects in organic reactions. tandfonline.com Its structural isomer, 2,3,6-trimethylanisole, provides a useful point of comparison for understanding how substituent placement modifies these effects. tandfonline.com Research has also explored the adsorption of 2,4,6-trimethylanisole as a volatile organic compound (VOC) on materials like zeolites, placing it within the context of environmental chemistry and materials science. organic-chemistry.org

Fundamental Significance in Organic Chemistry and Related Disciplines

Synthesis and Role as a Precursor: 2,4,6-Trimethylanisole is typically synthesized from 2,4,6-trimethylphenol (B147578) (also known as mesitol). wikipedia.org The phenolic precursor itself can be prepared through the methylation of phenol (B47542) with methanol (B129727) over a solid acid catalyst. wikipedia.org The subsequent conversion of 2,4,6-trimethylphenol to 2,4,6-trimethylanisole is commonly achieved via the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. masterorganicchemistry.comlibretexts.org

The compound serves as an important intermediate or building block. For instance, 2,4,6-trimethylphenol is a key by-product in the synthesis of 2,6-dimethylphenol (B121312) and a precursor in the production of Vitamin E. vot.plgoogle.com 2,4,6-trimethylanisole itself can appear as a by-product in high-temperature methylation reactions of phenols, and its chemistry is relevant to optimizing these industrial processes. google.com

Use in Mechanistic and Computational Studies: The rigid and well-defined structure of 2,4,6-trimethylanisole makes it an ideal substrate for physical organic and computational chemistry studies. Density Functional Theory (DFT) calculations have been used to determine its minimum energy structure and to probe the potential energy barriers associated with the internal rotation of the methoxy group. chemicalbook.com These studies highlight how steric interactions between the methoxy group's methyl hydrogens and the ortho-methyl groups on the benzene (B151609) ring create a significant rotational barrier, influencing the molecule's conformational preferences. chemicalbook.com Such research enhances the fundamental understanding of non-covalent interactions and their impact on molecular dynamics.

Table 2: Selected Research Findings on 2,4,6-Trimethylanisole

| Research Area | Finding | Significance |

|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT) studies reveal significant energy barriers to the internal rotation of the methoxy group due to steric hindrance from ortho-methyl groups. chemicalbook.com | Provides quantitative insight into steric effects on molecular conformation and dynamics. |

| Environmental Science | Investigated as a volatile organic compound (VOC) in adsorption studies using zeolites, with FAU zeolite (NaY) showing high removal efficiency from toluene (B28343). organic-chemistry.org | Contributes to the development of materials and methods for environmental remediation. |

| Synthetic Chemistry | Appears as a by-product in the vapor-phase methylation of phenol to produce 2,4,6-trimethylphenol, a precursor to Vitamin E. google.comgoogle.com | Its formation is relevant to optimizing industrial processes for fine chemicals. |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193266 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4028-66-4 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 2,4,6 Trimethylanisole

Chemical Synthesis Approaches to 2,4,6-Trimethylanisole and its Derivatives

The primary route for the chemical synthesis of 2,4,6-Trimethylanisole involves the O-methylation of its corresponding phenolic precursor, 2,4,6-trimethylphenol (B147578) (also known as mesitol). This transformation is a standard Williamson ether synthesis. Research has demonstrated that various isomers of trimethylanisole can be successfully prepared by reacting the respective trimethylphenols with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) semanticscholar.org. This method allows for the specific and high-yield conversion of the hydroxyl group of the phenol (B47542) into a methoxy (B1213986) group, forming the anisole (B1667542).

The synthesis of derivatives of 2,4,6-Trimethylanisole has also been explored. For instance, studies have been conducted on the chlorination of pre-halogenated analogues. The chlorination of compounds such as 3,5-dichloro-2,4,6-trimethylanisole has been documented, indicating that further functionalization of the aromatic ring is possible, even with the existing steric hindrance from the methyl groups preprints.orgpreprints.org.

Investigation of 2,4,6-Trimethylanisole as a Product in Complex Reaction Systems

2,4,6-Trimethylanisole can also be formed as a specific product within more complex reaction mechanisms, either intentionally through organometallic pathways or as a side product in industrial processes.

Formation via Reductive Elimination Processes

The formation of 2,4,6-Trimethylanisole has been explicitly verified as the product of a reductive elimination reaction from a nickel(II) organometallic complex. In a study focused on bimetallic cooperative catalysis, a square-planar nickel(II) complex containing both a mesityl group and a methoxide (B1231860) ligand was synthesized d-nb.info. The chemical oxidation of this Ni(II) complex to a transient Ni(III) species was shown to induce the reductive elimination of the mesityl (2,4,6-trimethylphenyl) and methoxide groups, which couple to form 2,4,6-trimethylanisole. The identity of the product was confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) d-nb.info. This pathway is a key step in certain nickel-catalyzed cross-coupling reactions and demonstrates a sophisticated method for forming specific aryl ethers ethz.chnih.govrsc.org. The general mechanism involves the oxidative addition of an aryl halide to a Ni(0) center, transmetalation with an alkoxide, and subsequent reductive elimination from the resulting Ni(II) species to yield the ether product ethz.ch.

By-product Formation in Aromatic Methylation Reactions

In industrial settings, 2,4,6-Trimethylanisole often appears as a by-product during the high-temperature, vapor-phase methylation of phenols. Specifically, in the synthesis of 2,4,6-trimethylphenol from simpler phenols (like phenol, o-cresol, and p-cresol) and methanol (B129727) over a magnesium oxide catalyst, 2,4,6-trimethylanisole is consistently formed google.com. The reaction aims to add methyl groups to the aromatic ring, but over-methylation of the product's hydroxyl group can occur, leading to the anisole. The amount of 2,4,6-trimethylanisole produced is influenced by reaction conditions such as temperature and the specific starting material.

Table 1: Formation of 2,4,6-Trimethylanisole as a By-product in Phenol Methylation Data sourced from a process for preparing 2,4,6-trimethylphenol at 450°C. google.com

| Starting Material | Main Product | By-product (2,4,6-Trimethylanisole) Yield (mol %) |

| Phenol | 2,4,6-Trimethylphenol | 4.3 |

| o-Cresol | 2,4,6-Trimethylphenol | 3.0 |

| p-Cresol | 2,4,6-Trimethylphenol | 2.3 |

| 2,6-Xylenol | 2,4,6-Trimethylphenol | 0.9 |

Chemical Transformations and Derivatization Studies Involving 2,4,6-Trimethylanisole Analogues

The reactivity of anisole derivatives is heavily influenced by the substitution pattern on the aromatic ring. The electron-donating methoxy group and methyl groups activate the ring towards electrophilic substitution, but steric hindrance plays a crucial role in determining the reaction's outcome.

Halogenation Reactions of Substituted Anisole Derivatives

The halogenation of substituted anisoles is a widely studied electrophilic aromatic substitution reaction. For anisole itself, halogenation is rapid and primarily yields the para-substituted product msu.edu. However, the reactivity changes significantly with increased substitution.

In studies on the bromination of methyl-substituted anisoles with N-bromosuccinimide (NBS), a key trend was observed: when the ortho (2 and 6) positions relative to the methoxy group are occupied by methyl groups, as in the case of 2,6-dimethylanisole, nuclear bromination is significantly retarded researchgate.net. Instead, radical-mediated bromination of the methyl side-chains becomes the competing reaction. This finding suggests that direct nuclear bromination of 2,4,6-trimethylanisole would be difficult due to the steric hindrance from the flanking methyl groups at positions 2 and 6. In contrast, for an analogue like 3,5-dimethylanisole, where the ortho positions are free, nuclear bromination proceeds readily at the position para to the methoxy group researchgate.net.

Further studies on polysubstituted anisoles confirm that while the methoxy group is a strong activating and ortho-para directing group, its influence can be overridden by steric effects. For example, the chlorination of 3,5-dichloro-2,4,6-trimethylanisole demonstrates that reactions can still occur on an already crowded and functionalized ring preprints.orgpreprints.org.

Table 2: Summary of Halogenation Reactions on Anisole Analogues

| Anisole Analogue | Reagent/Conditions | Major Product(s)/Outcome | Reference(s) |

| Anisole | Bromine | para-Bromoanisole | msu.edu |

| 2,6-Dimethylanisole | N-Bromosuccinimide (NBS) | Side-chain bromination observed; nuclear bromination retarded | researchgate.net |

| 3,5-Dimethylanisole | N-Bromosuccinimide (NBS) | Nuclear bromination at the para-position (4-bromo-3,5-dimethylanisole) | researchgate.net |

| 3,5-Dichloro-2,4,6-trimethylanisole | Chlorine | Further chlorination on the ring | preprints.orgpreprints.org |

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trimethylanisole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about molecular structure and dynamics.

Carbon-13 NMR Spin-Lattice Relaxation Studies

Carbon-13 NMR spin-lattice relaxation time (T1) measurements provide insights into the molecular motions of 2,4,6-trimethylanisole in solution. Studies on anisole (B1667542) and its derivatives, including 2,4,6-trimethylanisole, in dilute cyclohexane (B81311) solution have been conducted to understand these dynamics. researchgate.netresearchgate.net The relaxation of carbon nuclei is primarily driven by dipole-dipole interactions with nearby protons. ucl.ac.uk Consequently, quaternary carbons, which lack directly attached protons, exhibit significantly longer T1 values, typically ranging from 10 to 300 seconds, compared to protonated carbons whose T1 values are generally between 0.1 and 10 seconds. ucl.ac.uk

The rate of spin-lattice relaxation is inversely proportional to the sixth power of the internuclear distance between the carbon and hydrogen atoms (T1⁻¹ ~ rCH⁻⁶). ucl.ac.uk This strong distance dependence means that carbons with more directly bonded hydrogens will have shorter T1 values. For instance, in isooctane, the T1 value for a CH group is approximately 1.77 times longer than for a CH2 group. ucl.ac.uk In the case of 2,4,6-trimethylanisole, the quaternary carbons of the aromatic ring and the carbon of the methoxy (B1213986) group are expected to have longer relaxation times. The carbon relaxation data for anisole derivatives also suggest the presence of noncovalent intermolecular interactions, such as π-π stacking. researchgate.netresearchgate.net

Table 1: General Comparison of 13C NMR T1 Relaxation Times

| Carbon Type | Typical T1 Range (seconds) |

|---|---|

| Quaternary Carbons | 10 - 300 |

| Protonated Carbons | 0.1 - 10 |

This table provides a general overview of typical T1 relaxation times for different types of carbon atoms.

Elucidation of Rotational Dynamics of the Methoxyl Group

The rotational dynamics of the methoxyl group in anisole derivatives are influenced by steric and electronic effects. In 2,4,6-trimethylanisole, the presence of two ortho-methyl groups creates significant steric hindrance, which would be expected to influence the rotational barrier of the methoxyl group. Density functional theory (DFT) computations on anisole and its derivatives indicate that steric interactions are the primary source of the energy barriers to the internal rotation of the methoxyl group. researchgate.netresearchgate.net For di-o-methylanisole, it has been observed that the methoxyl group is oriented perpendicular to the ring plane. researchgate.net This perpendicular orientation minimizes the steric repulsion between the methoxyl group and the adjacent methyl groups. NMR studies, combined with computational methods, provide a detailed understanding of these rotational characteristics and the anisotropy in the reorientational motion of anisole and its derivatives in solution. researchgate.netresearchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective tandem technique for separating and identifying volatile compounds. etamu.edu In this method, the gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. etamu.eduub.edu

For 2,4,6-trimethylanisole, GC-MS analysis would reveal a specific retention time and a characteristic mass spectrum. The mass spectrum is generated by electron ionization, which leads to the formation of a molecular ion and various fragment ions. etamu.edu In the case of trimethylanisole isomers, the mass spectrum often shows fragment ions indicative of the aromatic structure and the loss of a methoxy group. semanticscholar.org For instance, a fragment ion at m/z 119 can correspond to the loss of a methoxy group ([M - 31]⁺) from the molecular ion. semanticscholar.org The fragmentation pattern, in conjunction with the retention index, allows for the unambiguous identification of 2,4,6-trimethylanisole and its distinction from other isomers. ub.edusemanticscholar.org GC-MS is also a valuable tool for detecting trace levels of anisole derivatives in various matrices, such as in the analysis of 2,4,6-trichloroanisole (B165457) in wine. nih.gov

Advanced Scattering Techniques for Molecular Structure Analysis

Advanced scattering techniques, such as neutron and X-ray scattering, provide detailed information about the arrangement of atoms and molecules in a material.

Neutron and X-ray Scattering Investigations of Anisole Derivatives

High-resolution total neutron and X-ray scattering, combined with Molecular Dynamics simulations, have been employed to investigate the liquid structure of anisole and its derivatives, such as 2,3,5-trimethylanisole. epa.govresearchgate.netunipa.it These studies provide atomistic-scale insights into intermolecular interactions, including π-π stacking and weak hydrogen bonds like C-H···O and C-H···π. epa.govresearchgate.netunipa.it While specific data for 2,4,6-trimethylanisole is not detailed in the provided search results, the findings for other trimethylanisole isomers offer valuable comparative information. These investigations have revealed preferential orientations of neighboring molecules and the specific nature of interactions involving the π-cloud and the polar methoxy group. epa.govresearchgate.netunipa.it The combination of neutron and X-ray diffraction is particularly powerful as they are sensitive to different atomic nuclei, providing complementary structural information. lehigh.eduopengeology.org

Photoelectron Spectroscopy for Electronic Structure Insights in Related Anisole Compounds

Photoelectron spectroscopy (PES) is a technique used to measure the binding energies of electrons in molecules, providing direct insight into the electronic structure. sciengine.com Ultraviolet photoelectron spectroscopy (UPS) has been used to investigate the electronic structures and substituent effects in iodoanisoles. sciengine.com These studies show that electron-donating substituents, like the methoxy group, lower the ionization potentials compared to benzene (B151609). sciengine.com

In anisole itself, excited state photoelectron spectroscopy has been used to determine the frequencies and assignments of the normal modes of the anisole cation. rsc.orgresearchgate.net The electronic structure of anisole and its derivatives is influenced by the interplay of the methoxy group with the aromatic ring. nih.govresearchgate.net While specific photoelectron spectroscopy data for 2,4,6-trimethylanisole was not found, the principles from related anisole compounds suggest that the three methyl groups, being electron-donating, would further influence the electronic structure, likely leading to a lower ionization potential compared to anisole.

Computational and Theoretical Investigations of 2,4,6 Trimethylanisole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rush.eduresearchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.gov

DFT computations have been performed on 2,4,6-trimethylanisole to determine its minimum energy structure. researchgate.net These studies focus on the orientation of the methoxy (B1213986) (-OCH₃) group relative to the trimethyl-substituted benzene (B151609) ring. Due to the presence of two methyl groups in the ortho positions, significant steric hindrance is expected, which influences the molecule's preferred conformation.

In related studies of anisole (B1667542), the methoxy group is coplanar with the phenyl ring in the minimum energy structure. researchgate.net However, for 2,4,6-trimethylanisole, the steric repulsion between the methoxy group and the ortho-methyl groups forces the methoxy group out of the plane of the benzene ring. DFT calculations predict a specific dihedral angle that represents the lowest energy state, balancing the steric strain with the electronic stabilization from conjugation. The steric hindrance caused by ortho-substitution is a known phenomenon, as also shown in studies of 2,6-dimethylanisole. researchgate.net

Table 1: DFT Predicted Conformational Data for Anisole Derivatives

| Compound | Key Dihedral Angle | Description of Minimum Energy Geometry | Source |

| Anisole | C-C-O-C (Planar) | The methoxy group lies in the plane of the phenyl ring. | researchgate.net |

| 2,4,6-Trimethylanisole | C-C-O-C (Non-planar) | The methoxy group is twisted out of the plane of the benzene ring due to steric hindrance from ortho-methyl groups. | researchgate.net |

DFT calculations are also used to compute the potential energy barriers associated with the internal rotation of the methoxy group. researchgate.net By systematically rotating the C-O bond and calculating the energy at each step, a potential energy surface can be mapped out. The energy difference between the minimum energy conformation and the rotational transition state gives the barrier height.

For 2,4,6-trimethylanisole, the energy barrier to the internal rotation of the methoxyl group is primarily attributed to the steric interactions that arise between the methoxyl hydrogens and the hydrogens of the ortho-methyl groups. researchgate.net These calculations provide quantitative data on the rotational freedom of the functional group, which is crucial for understanding the molecule's dynamic behavior in solution. researchgate.net

Table 2: Calculated Potential Energy Barriers for Internal Rotation

| Molecule | Rotating Group | Calculated Energy Barrier (kcal/mol) | Primary Source of Barrier |

| 2,4,6-Trimethylanisole | Methoxyl Group (-OCH₃) | Data not explicitly quantified in the provided search results, but noted to be significant. | Steric interactions between the methoxyl group and ortho-methyl groups. researchgate.net |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time-dependent behavior of a molecular system, including intermolecular interactions. nih.govrsc.org

MD simulations, in conjunction with experimental data, can be used to describe the primary interactions occurring in aromatic systems like anisole derivatives. uniroma1.itresearchgate.net These interactions include noncovalent forces such as π-π stacking and weak hydrogen bonds like C-H···O contacts. uniroma1.itresearchgate.net

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. While often visualized as a face-to-face stacking, hedge-to-face (T-shaped) arrangements are also common. uniroma1.it In liquids, these interactions influence the local structure and ordering of molecules. uniroma1.it For 2,4,6-trimethylanisole, the bulky methyl groups can influence the geometry and strength of these π-π interactions compared to unsubstituted anisole. Carbon relaxation data from NMR studies on 2,4,6-trimethylanisole are consistent with the presence of noncovalent intermolecular interactions, particularly π-π stacking. researchgate.net

C-H···O Contacts: These are weak hydrogen bonds where a C-H bond (from either a methyl group or the aromatic ring) acts as a hydrogen bond donor to the oxygen atom of the methoxy group on a neighboring molecule. uniroma1.it MD simulations combined with scattering data on related anisoles have provided detailed descriptions of these interactions, revealing preferential orientations of molecules in the first coordination shell. uniroma1.itresearchgate.net

Adsorption Modeling and Simulation Techniques

Computational modeling is essential for understanding and predicting the adsorption of organic compounds onto various materials, which is critical for applications like purification and separation. acs.org

Ideal Adsorbed Solution Theory (IAST) is a thermodynamic framework used to predict the composition of a mixture of gases or liquids adsorbed onto a solid surface, based solely on the pure-component adsorption isotherms of each component. youtube.commicromeritics.com It is a valuable predictive tool for multicomponent adsorption systems. acs.orgmicromeritics.com

IAST has been successfully applied in combination with Monte Carlo (MC) simulations to study the adsorption of 2,4,6-trimethylanisole. acs.orgresearchgate.netfigshare.com In one such study, the adsorption of a six-component mixture containing 2,4,6-trimethylanisole from a liquid toluene (B28343) solvent was investigated. acs.orgresearchgate.net

The key findings were:

A combined approach using MC simulations to compute pure-component adsorption isotherms, followed by the application of IAST to predict the multicomponent adsorption behavior, was shown to be reasonably accurate when compared to experimental results. acs.orgfigshare.com This methodology allows for the efficient screening and selection of adsorbents for specific separation tasks without extensive multicomponent experiments. acs.org

Table 3: Summary of Adsorption Study using IAST

| Subject | 2,4,6-Trimethylanisole in a multi-component mixture |

| Objective | Removal of trace volatile organic compounds (VOCs) from liquid toluene. acs.orgresearchgate.net |

| Adsorbent | NaY Zeolite (Sodium form of FAU zeolite) identified as the best performer. acs.orgfigshare.com |

| Modeling Technique | Ideal Adsorbed Solution Theory (IAST) combined with Monte Carlo (MC) simulations. acs.orgresearchgate.net |

| Computational Workflow | 1. Develop a force field for the compounds. 2. Use MC simulations to compute pure-component adsorption isotherms. 3. Use the computed isotherms as input for the IAST model. 4. Predict multicomponent adsorption behavior and compare with experiments. acs.org |

| Outcome | The combined molecular simulation–IAST approach provided a reasonably good prediction of the adsorption behavior in NaY zeolite. acs.orgfigshare.com |

Monte Carlo (MC) Simulations for Adsorption Behavior in Zeolites

Monte Carlo (MC) simulations are a powerful computational technique used to model complex systems and phenomena, including the adsorption of molecules within porous materials like zeolites. In the context of 2,4,6-trimethylanisole, MC simulations have been instrumental in understanding its adsorption behavior, particularly from multi-component mixtures.

To gain deeper insight into the adsorption mechanism within the NaY zeolite, researchers employed a combination of the Ideal Adsorbed Solution Theory (IAST) and MC simulations. nih.govacs.org A critical step in this process was the development of a specific force field for the compounds in the mixture, including 2,4,6-trimethylanisole. This force field is essential as it defines the potential energy of the system as a function of the coordinates of its particles, enabling the MC simulations to accurately compute the pure-component adsorption isotherms. nih.govacs.org

These computed isotherms served as the input for the IAST model, which was then used to predict the adsorption behavior of the complex, multi-component mixture in the zeolite. The study found that this combined molecular simulation-IAST approach could predict the adsorption behavior in NaY with a reasonable degree of accuracy when compared to experimental results. nih.govacs.orgnih.gov This demonstrates the utility of MC simulations in predicting and understanding the selective adsorption of specific organic molecules like 2,4,6-trimethylanisole in microporous materials.

| Simulation Details | Description |

| Target Compound | 2,4,6-Trimethylanisole (as part of a 6-component VOC mixture) |

| Adsorbent | Na form of FAU zeolite (NaY) |

| Solvent | Toluene |

| Simulation Method | Monte Carlo (MC) simulations combined with Ideal Adsorbed Solution Theory (IAST) |

| Key Finding | The combined MC-IAST approach reasonably predicted the multicomponent adsorption behavior. nih.govnih.gov |

Quantum Chemical Calculations in Reaction Mechanism Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating reaction mechanisms. nih.govrsc.orgmdpi.com These methods allow for the detailed analysis of reaction pathways, including the determination of transition state geometries and energies, which are crucial for understanding reaction kinetics and selectivity. nih.govrsc.org

While specific, in-depth studies on the reaction mechanisms of 2,4,6-trimethylanisole are not extensively detailed in the provided search results, the principles of applying quantum chemical calculations to similar aromatic compounds are well-established and directly applicable. A primary area where these calculations are invaluable is in predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions. nih.gov

For an activated aromatic ring such as 2,4,6-trimethylanisole, with its electron-donating methoxy and methyl groups, electrophilic attack is a highly probable reaction pathway. Quantum chemical calculations can be employed to predict the most likely site of substitution (the ortho or para positions relative to the activating groups). The established methodology involves calculating the relative stabilities of the possible σ-complex (or Wheland intermediate) structures that can form upon attack by an electrophile. nih.gov The transition state leading to the σ-complex often resembles the intermediate itself, meaning the relative energies of the intermediates can serve as a reliable guide to the kinetic outcome of the reaction.

The general procedure for such a computational investigation is as follows:

Model Building : Construct the molecular geometries of 2,4,6-trimethylanisole and the chosen electrophile.

Intermediate Calculation : Determine the structures and energies of all possible σ-complex intermediates resulting from the electrophilic attack at the different available positions on the aromatic ring.

Energy Comparison : Compare the calculated energies of these intermediates. The intermediate with the lowest energy corresponds to the most stable structure, and its formation pathway is predicted to be the most favorable kinetically.

This approach has been successfully used to predict the regioisomeric distribution for reactions like halogenations and nitrations on various aromatic substrates. nih.gov For Friedel-Crafts acylations, these methods can provide qualitatively correct predictions of the major product isomer. nih.gov

| Computational Method | Application in Reaction Mechanism Analysis |

| Density Functional Theory (DFT) | Calculation of the relative stabilities of σ-complex intermediates in electrophilic aromatic substitution. nih.gov |

| Transition State Search Algorithms | Locating the transition state structures and calculating their energies to determine reaction barriers. nih.govrsc.org |

| Intrinsic Reaction Coordinate (IRC) Calculations | Tracing the reaction pathway from the transition state to the reactants and products to confirm the connection. nih.gov |

By applying these established computational techniques, a detailed and predictive understanding of the reactivity of 2,4,6-trimethylanisole can be achieved, guiding synthetic efforts and deepening the fundamental understanding of its chemical behavior.

Chemical Reactivity and Mechanistic Studies Involving 2,4,6 Trimethylanisole

Investigation of Reductive Elimination Mechanisms in Organometallic Systems

While specific studies detailing the reductive elimination of a 2,4,6-trimethylanisole-derived ligand are not prevalent, the behavior of such a ligand can be inferred from mechanistic investigations on related aryl ether systems, particularly those involving palladium. C-O bond-forming reductive elimination is a key transformation and has been studied using stable Palladium(IV) complexes. acs.orgacs.org These studies provide a framework for understanding how a sterically hindered and electron-rich ligand like the 2,4,6-trimethylphenoxy group would participate in such a reaction.

Mechanistic investigations on (N~C)2Pd(IV)(O2CR)2 complexes reveal that C-O bond formation can proceed through different pathways. nih.gov One proposed mechanism involves the initial dissociation of a carboxylate ligand to form a five-coordinate cationic Pd(IV) intermediate, which then undergoes C-O coupling. acs.orgnih.gov An alternative is direct reductive elimination from the octahedral complex. acs.org The steric bulk of the ligands plays a significant role; increased steric hindrance can promote reductive elimination by relieving strain in the starting complex. Given the three methyl groups on the 2,4,6-trimethylphenoxy ligand, it would be expected to exert considerable steric pressure, likely favoring the reductive elimination step.

The table below summarizes potential mechanistic pathways for C-O reductive elimination from a hypothetical Palladium(IV) center involving an aryloxide ligand.

| Mechanism Pathway | Description | Key Intermediate | Influence of 2,4,6-Trimethylanisole Ligand |

| Dissociative | Initial dissociation of a ligand (e.g., carboxylate) followed by nucleophilic attack of the aryloxide. | 5-coordinate cationic Pd(IV) complex. | Steric bulk could facilitate the initial ligand dissociation and subsequent C-O bond formation to relieve steric strain. |

| Non-dissociative | Direct, concerted reductive elimination from the intact 6-coordinate complex. | 6-coordinate octahedral Pd(IV) complex. | The rigid, sterically demanding nature of the ligand could orient it favorably for direct bond formation with an adjacent ligand. |

| Associative | Association of an external ligand to form a higher-coordinate intermediate before elimination. | 7-coordinate Pd(IV) complex. | This pathway is generally less common for octahedral complexes and would be sterically disfavored by the bulky trimethylanisole ligand. |

This table is based on established mechanisms for C-O reductive elimination from Palladium(IV) complexes. acs.orgnih.gov

The electron-donating methoxy (B1213986) and methyl groups of 2,4,6-trimethylanisole would increase the electron density on the palladium-bound oxygen atom. This enhanced nucleophilicity could accelerate the rate of reductive elimination, particularly in pathways where the aryloxide acts as an internal nucleophile.

Mechanistic Aspects of Electrophilic Aromatic Substitutions on Sterically Hindered Anisoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism. masterorganicchemistry.comwikipedia.org In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.com In the second step, a proton is lost from the sp³-hybridized carbon, restoring aromaticity. masterorganicchemistry.com

For substituted anisoles like 2,4,6-trimethylanisole, the existing substituents profoundly influence the reaction's rate and regioselectivity. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The three methyl groups (-CH₃) are also activating, ortho, para-directing substituents via an inductive effect.

In 2,4,6-trimethylanisole, the ortho (2,6) and para (4) positions relative to the methoxy group are all occupied by methyl groups. This steric hindrance dramatically affects the course of electrophilic substitution.

Key Mechanistic Considerations:

Steric Hindrance: The methyl groups at the 2- and 6-positions sterically shield the methoxy group and the adjacent ring carbons. This can prevent the approach of bulky electrophiles and may inhibit the formation of the corresponding Wheland intermediate. Studies on the nitration of related compounds, such as 2,6-dimethylanisole, have shown that this steric congestion can prevent side reactions like dealkylation. researchgate.net

Ipso-Substitution: With the ortho and para positions blocked, electrophilic attack may occur at a carbon atom already bearing a substituent, a process known as ipso-attack. For 2,4,6-trimethylanisole, ipso-attack at the methyl-substituted positions (C2, C4, or C6) could lead to the formation of an ipso-Wheland intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the electrophile, but it can lead to substituent migration or replacement.

Regioselectivity: The only unsubstituted positions on the ring are C3 and C5 (the meta positions relative to the -OCH₃ group). While the methoxy group strongly disfavors meta substitution electronically, the severe steric hindrance at the ortho and para positions may force substitution to occur at these less-activated sites. The nitration of anisole (B1667542) itself typically yields a mixture of ortho and para products, with the ratio being sensitive to the reaction conditions. rsc.orgvedantu.com For 2,4,6-trimethylanisole, the product distribution would be drastically different, favoring substitution at the 3- or 5- position or products derived from ipso-attack.

The table below outlines the expected outcomes of electrophilic attack at different positions of the 2,4,6-trimethylanisole ring.

| Position of Attack | Substituent Present | Electronic Effect of -OCH₃ | Steric Hindrance | Plausibility |

| C-2, C-6 | Methyl | Activating (ortho) | High | Ipso-attack possible |

| C-4 | Methyl | Activating (para) | High | Ipso-attack possible |

| C-3, C-5 | Hydrogen | Deactivating (meta) | Low | Possible, despite unfavorable electronics |

Photophysical Processes and Exciplex Formation with Cyclophane Hosts

The photophysical properties of 2,4,6-trimethylanisole have been investigated in the context of host-guest chemistry, particularly its interaction with electron-deficient cyclophane hosts. rsc.orgrsc.org Cyclophanes are molecules containing a macrocyclic structure with two or more aromatic rings linked by bridges. Their defined cavities allow them to encapsulate guest molecules, leading to unique electronic and photophysical phenomena.

When a suitable aromatic guest is encapsulated within a cyclophane host, photoexcitation can lead to the formation of an "exciplex," or excited-state complex. This occurs when the excited state of one component (either host or guest) interacts with the ground state of the other to form a new, transient species with distinct fluorescent properties.

In systems involving electron-rich guests and electron-deficient hosts, the exciplex is formed through a charge-transfer (CT) interaction. Research has utilized 2,4,6-trimethylanisole as a model for an electron-rich aromatic guest. Its interaction with an electron-accepting cyclophane host demonstrates that upon photoexcitation of the host-guest complex, an exciplex can form where the electron-rich aromatic units of the guest act as an electron donor (D) and the cyclophane acts as an electron acceptor (A).

The stability and emission energy of the resulting exciplex are highly dependent on the redox properties of the donor and acceptor molecules. The oxidation potential of the donor guest is a key parameter in these studies.

The table below lists the relevant electrochemical property for 2,4,6-trimethylanisole in the context of exciplex formation.

| Compound | Role | Oxidation Potential (V) | Implication for Exciplex |

| 2,4,6-Trimethylanisole | Electron Donor (Guest) | +1.70 | Serves as a benchmark for electron-donating ability. A higher potential indicates it is more difficult to oxidize, leading to a less stable exciplex compared to guests with lower oxidation potentials. |

Data sourced from a study on exciplex formation in complexes between cyclophane hosts and aromatic guests.

The formation of the exciplex is often characterized by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum of the host-guest complex, which is absent in the spectra of the individual components. Time-resolved fluorescence studies can further reveal the dynamics of exciplex formation, which can occur through multiple pathways, including very rapid processes within pre-associated host-guest pairs. The steric fit between the host and a guest like 2,4,6-trimethylanisole also significantly influences the stability of the ground-state complex and the resulting exciplex.

Environmental Occurrence and Behavior of 2,4,6 Trimethylanisole

Identification as a Volatile Organic Compound (VOC)

2,4,6-Trimethylanisole is classified as a Volatile Organic Compound (VOC) based on its physicochemical properties, particularly its boiling point. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate or sublimate into the surrounding air. epa.govwikipedia.org Regulatory bodies in different jurisdictions use specific metrics to define what constitutes a VOC.

The European Union, for instance, defines a VOC as "any organic compound having an initial boiling point less than or equal to 250°C measured at a standard pressure of 101.3 kPa". epa.govhdg.iteuropa.eu The boiling point of 2,4,6-Trimethylanisole is reported to be between 205°C and 206°C at standard atmospheric pressure. thegoodscentscompany.com As this value is below the 250°C threshold, 2,4,6-Trimethylanisole falls within the European Union's regulatory definition of a VOC.

The United States Environmental Protection Agency (EPA) provides a broader definition, stating that VOCs are "any compound of carbon, excluding carbon monoxide, carbon dioxide, carbonic acid, metallic carbides or carbonates, and ammonium (B1175870) carbonate, which participates in atmospheric photochemical reactions". epa.gov This definition is more focused on the compound's reactivity in the atmosphere to form ground-level ozone. tbfenvironmental.com While specific photochemical reactivity data for 2,4,6-Trimethylanisole is not detailed here, its boiling point and vapor pressure are indicative of its potential to exist in a gaseous state in the atmosphere, a prerequisite for such reactions. epa.govyoutube.com

Table 1: Physicochemical Properties of 2,4,6-Trimethylanisole vs. EU VOC Definition

| Property | Value for 2,4,6-Trimethylanisole | European Union VOC Threshold | Classification |

| Boiling Point | 205-206 °C thegoodscentscompany.com | ≤ 250 °C epa.govhdg.it | Meets VOC criteria |

Adsorption Studies for Environmental Remediation and Separation

The presence of VOCs like 2,4,6-Trimethylanisole in water sources is a significant environmental concern. Adsorption is a widely studied surface phenomenon utilized for the removal of such organic pollutants from contaminated liquid phases. mdpi.com This process involves the accumulation of molecules of a substance (the adsorbate) on the surface of a solid material (the adsorbent). The effectiveness of adsorption depends on the properties of both the compound being removed and the adsorbent material used. For environmental remediation, an ideal adsorbent has a high surface area, appropriate pore structure, and favorable surface chemistry to attract and retain the target pollutant. iscientific.org

Zeolites are crystalline, microporous aluminosilicate (B74896) minerals that are frequently employed as adsorbents in environmental remediation due to their unique properties. mdpi.comacs.org Their well-defined, three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra creates a network of cavities and channels of uniform size, allowing them to act as molecular sieves. acs.orgnih.gov The ion-exchange capabilities and the potential for modification of their surface chemistry make zeolites versatile adsorbents for a wide range of contaminants, including organic molecules. mdpi.comresearchgate.netmdpi.com

The adsorption of organic compounds from aqueous solutions onto zeolites is influenced by several factors:

Pore Size and Shape: The dimensions of the zeolite's pores must be large enough to allow the target molecule to enter, while potentially excluding larger molecules, leading to selective separation.

Si/Al Ratio: The ratio of silicon to aluminum in the zeolite framework dictates its surface polarity. High-silica zeolites are more hydrophobic (organophilic) and are generally more effective at adsorbing nonpolar organic molecules from water.

Cation Exchange: The nature of the exchangeable cations within the zeolite structure can influence the electrostatic interactions with the adsorbate molecules. mdpi.com

Analytical Methodologies for 2,4,6 Trimethylanisole

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,4,6-trimethylanisole from various samples, such as food products, beverages, and environmental matrices. Both gas and liquid chromatography have been developed and applied for the analysis of this and structurally similar compounds.

Development and Application of Gas Chromatography (GC) Methods

Gas chromatography (GC) is a highly effective technique for the separation of volatile and semi-volatile compounds like 2,4,6-trimethylanisole. The method's efficacy is rooted in the compound's ability to be vaporized without decomposition, allowing it to be carried by an inert gas through a specialized column for separation.

Research in the analysis of complex volatile profiles, such as those found in roasted coffee, provides a framework for the GC analysis of 2,4,6-trimethylanisole. researchgate.netnih.govmdpi.comjapsonline.com Sample preparation often involves headspace solid-phase microextraction (SPME), a solvent-free technique ideal for extracting volatile compounds from a sample's headspace. mdpi.com A common SPME fiber used for this purpose is coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.com

Following extraction, the analytes are desorbed into the GC inlet for separation on a capillary column. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS), are frequently employed for the analysis of aromatic compounds. japsonline.com The separation is achieved by a carefully controlled temperature program, where the oven temperature is gradually increased to elute compounds based on their boiling points and interactions with the stationary phase.

Table 1: Illustrative GC-MS Parameters for Volatile Aromatic Compound Analysis

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial 50°C, ramped to 250°C at 3°C/minute |

| Injection Mode | Splitless |

This table presents typical parameters used in the GC-MS analysis of volatile compounds in complex matrices, which would be suitable for the analysis of 2,4,6-trimethylanisole.

Methodologies for High-Performance Liquid Chromatography (HPLC) Separation

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally sensitive analytes. For non-polar compounds like 2,4,6-trimethylanisole, reversed-phase HPLC is the most appropriate approach.

In the absence of a dedicated, validated HPLC method for 2,4,6-trimethylanisole in the reviewed literature, methodologies for structurally related methoxy (B1213986) aromatic compounds can provide a basis for method development. nih.gov For instance, the separation of methoxylated aromatic compounds has been achieved using C18 columns. nih.gov

A typical HPLC system for this type of analysis would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. nih.govsielc.com An isocratic elution, where the mobile phase composition remains constant, or a gradient elution, where the composition changes over time, can be employed to achieve the desired separation. Detection is commonly performed using a UV detector, as aromatic rings absorb ultraviolet light.

Table 2: Hypothetical HPLC Parameters for 2,4,6-Trimethylanisole Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

This table outlines a potential HPLC method for 2,4,6-trimethylanisole based on established methods for similar aromatic compounds.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is a powerful detection technique that is often coupled with GC to provide a high degree of certainty in compound identification. When the separated compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically through electron ionization (EI).

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern of the molecular ion, known as the mass spectrum, serves as a chemical "fingerprint" that can be compared to spectral libraries, such as the NIST Mass Spectral Library, for positive identification.

For quantification, the mass spectrometer can be operated in two primary modes: full scan and selected ion monitoring (SIM). In full scan mode, a wide range of m/z values is scanned, providing a complete mass spectrum for identification. For enhanced sensitivity and quantitative accuracy, SIM mode is often employed. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly improves the signal-to-noise ratio, allowing for lower detection limits. The quantification is then achieved by comparing the peak area of a specific ion to a calibration curve generated from standards of known concentrations.

Potential Applications and Emerging Research Directions for 2,4,6 Trimethylanisole

Utility in Adsorption and Separation Technologies for Volatile Organic Compounds

2,4,6-Trimethylanisole, as a volatile organic compound (VOC), is part of a class of molecules that are of significant interest in environmental and industrial processes. The removal and recovery of aromatic VOCs from gas streams is a critical application for various porous materials. While specific studies focusing exclusively on the adsorption of 2,4,6-trimethylanisole are not extensively documented, its potential utility can be inferred from the vast body of research on the adsorption of similar aromatic compounds.

The efficiency of adsorption processes for VOCs is largely dependent on the physicochemical properties of both the adsorbent and the adsorbate. For an aromatic ether like 2,4,6-trimethylanisole, key characteristics influencing its adsorption behavior include its boiling point (approximately 205-206 °C), vapor pressure, and molecular dimensions. These properties suggest that it can be effectively captured by various adsorbent materials.

Detailed Research Findings:

Porous carbon materials, such as activated carbons and carbon molecular sieves, are widely used for the adsorption of aromatic VOCs. Their high surface area, well-developed microporosity, and non-polar surface characteristics make them suitable for capturing non-polar molecules like 2,4,6-trimethylanisole through van der Waals forces and π-π interactions between the aromatic ring of the molecule and the graphitic surface of the carbon.

Metal-Organic Frameworks (MOFs) represent another promising class of adsorbents. The tunability of their pore size and surface chemistry allows for the design of materials with high selectivity for specific VOCs. For an aromatic compound like 2,4,6-trimethylanisole, MOFs with aromatic linkers could enhance adsorption capacity through favorable π-π stacking interactions.

Zeolites, particularly those with high silica (B1680970) content, are also effective adsorbents for VOCs due to their well-defined microporous structures and thermal stability. The hydrophobicity of high-silica zeolites is advantageous for the selective adsorption of organic compounds from humid gas streams.

The table below summarizes the characteristics of common adsorbents for aromatic VOCs, which would be applicable to 2,4,6-trimethylanisole.

| Adsorbent Material | Key Characteristics for Aromatic VOC Adsorption | Potential Interaction Mechanism with 2,4,6-Trimethylanisole |

| Activated Carbon | High surface area, large micropore volume, hydrophobic surface. | Van der Waals forces, π-π interactions. |

| Zeolites | Uniform micropores, high thermal stability, tunable hydrophobicity. | Shape selectivity based on pore size, hydrophobic interactions. |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size and functionality, potential for specific binding sites. | π-π stacking, coordination with metal nodes, shape selectivity. |

| Porous Polymers | High surface area, chemical stability, tunable surface chemistry. | Hydrophobic interactions, π-π interactions. |

Fundamental Research in Sterically Hindered Aromatic Ethers for Catalyst Design

The steric hindrance imparted by the three methyl groups on the aromatic ring of 2,4,6-trimethylanisole makes it an interesting model compound for fundamental research in catalyst design. Steric effects play a crucial role in determining the selectivity and activity of catalysts by influencing the accessibility of the catalytic active site.

In the context of catalysis, sterically hindered aromatic ethers can serve as ligands for metal centers or as non-coordinating, bulky spectator molecules that create a specific steric environment around the catalyst's active site. This can lead to enhanced selectivity, particularly in asymmetric catalysis where controlling the spatial arrangement of reactants is key.

Detailed Research Findings:

Research on catalysts for organic synthesis has shown that bulky ligands are essential for achieving high selectivity in many reactions. For instance, in cross-coupling reactions, sterically demanding ligands can promote reductive elimination and prevent side reactions. The 2,4,6-trimethylphenyl (mesityl) group, which is structurally related to the aromatic core of 2,4,6-trimethylanisole, is a common bulky substituent used in the design of N-heterocyclic carbene (NHC) ligands for olefin metathesis catalysts like the Grubbs catalyst.

While direct catalytic applications of 2,4,6-trimethylanisole are not prominent, its structure provides a valuable platform for studying the impact of steric hindrance on catalytic processes. For example, the methoxy (B1213986) group is an electron-donating group, which can influence the electronic properties of a catalyst. The interplay between the electronic effects of the methoxy group and the steric effects of the methyl groups can be systematically studied using 2,4,6-trimethylanisole and its derivatives. This fundamental understanding is crucial for the rational design of new and improved catalysts.

The following table outlines the potential influence of sterically hindered aromatic ethers like 2,4,6-trimethylanisole in catalyst design.

| Aspect of Catalyst Design | Influence of Steric Hindrance from a 2,4,6-Trimethylphenyl Moiety |

| Selectivity | Can enhance regioselectivity and stereoselectivity by directing the approach of substrates to the active site. |

| Activity | May increase catalyst turnover by promoting the dissociation of products from the active site. |

| Stability | Can protect the catalytically active center from deactivation pathways such as dimerization or reaction with impurities. |

| Ligand Design | Serves as a bulky, electron-rich component in the design of ligands for transition metal catalysts. |

Future Directions in Theoretical Chemistry and Advanced Material Science

The unique combination of steric bulk and electronic properties in 2,4,6-trimethylanisole makes it a subject of interest for future research in theoretical chemistry and advanced material science.

Theoretical Chemistry:

In theoretical chemistry, 2,4,6-trimethylanisole can serve as a model system for studying non-covalent interactions, such as π-π stacking and C-H···π interactions, which are fundamental in supramolecular chemistry and materials science. Computational studies can provide insights into the conformational preferences of the methoxy group in a sterically crowded environment and how this affects the molecule's electronic structure and reactivity.

Furthermore, theoretical investigations into the pyrolysis and combustion of 2,4,6-trimethylanisole could contribute to a better understanding of the decomposition pathways of oxygenated aromatic compounds, which are relevant to biofuel combustion and atmospheric chemistry.

Advanced Material Science:

In the realm of advanced materials, substituted anisoles are being explored for various applications. For instance, anisole (B1667542) has been investigated as an environmentally friendly solvent for the fabrication of perovskite solar cells. The properties of 2,4,6-trimethylanisole, such as its higher boiling point and different solubility parameters compared to anisole, could offer advantages in controlling the crystallization of perovskite films, potentially leading to more stable and efficient solar cells.

Moreover, the electron-rich nature of the aromatic ring in 2,4,6-trimethylanisole makes it a potential building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The steric hindrance provided by the methyl groups could be exploited to control the intermolecular packing of these materials in the solid state, which is a critical factor determining their charge transport properties.

The table below highlights potential future research directions for 2,4,6-trimethylanisole.

| Research Area | Potential Focus of Study | Potential Impact |

| Theoretical Chemistry | - Conformational analysis and electronic structure calculations.- Modeling of non-covalent interactions.- Investigation of reaction mechanisms (e.g., pyrolysis). | - Deeper understanding of structure-property relationships in sterically hindered aromatics.- Improved models for predicting the behavior of complex organic molecules. |

| Advanced Materials | - Use as a processing additive or solvent for organic and perovskite electronics.- Incorporation as a building block in novel conjugated polymers or small molecules for organic electronics. | - Development of more sustainable and efficient fabrication processes for solar cells.- Creation of new organic materials with tailored electronic and optical properties. |

| Supramolecular Chemistry | - Design of host-guest systems utilizing the sterically hindered and electron-rich aromatic cavity. | - Development of new molecular sensors and recognition systems. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.